molecular formula C14H20N2O B8247962 (R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8247962
M. Wt: 232.32 g/mol
InChI Key: ZTOIERQCJFMEPI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both an oxazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions to form the oxazole ring. The pyridine moiety can then be introduced via a coupling reaction, such as a Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicinal chemistry, ®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Isopropyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of the oxazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)11-9-17-13(16-11)14(3,4)12-7-5-6-8-15-12/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOIERQCJFMEPI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C(C)(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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